Angiotensin (1-5)

概要

説明

Angiotensin (1-5) is a biologically active peptide fragment derived from angiotensin II. It is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin (1-5) has been identified as a potent endogenous agonist of the angiotensin II type 2 receptor, contributing to various physiological effects, including vasodilation and blood pressure regulation .

準備方法

Synthetic Routes and Reaction Conditions: Angiotensin (1-5) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of angiotensin (1-5) involves large-scale SPPS, which is optimized for higher yields and purity. The process may include automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Angiotensin (1-5) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: Amino acid residues in angiotensin (1-5) can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

Reduction: Dithiothreitol (DTT) is used as a reducing agent.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in SPPS.

Major Products Formed:

Oxidation: Methionine sulfoxide derivatives.

Reduction: Restored methionine residues.

Substitution: Modified peptides with altered biological activity.

科学的研究の応用

Angiotensin (1-5) has a wide range of scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and its effects on endothelial cells.

Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, including hypertension and heart failure.

Industry: Utilized in the development of peptide-based drugs and diagnostic assays

作用機序

Angiotensin (1-5) exerts its effects primarily through the angiotensin II type 2 receptor. Upon binding to this receptor, it activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). This results in vasodilation and a subsequent decrease in blood pressure. The peptide also influences various signaling pathways, including phosphorylation of eNOS at specific residues, which enhances its activity .

類似化合物との比較

Angiotensin II: A potent vasoconstrictor that acts on the angiotensin II type 1 receptor.

Angiotensin (1-7): Another peptide fragment with vasodilatory effects, acting through the Mas receptor.

Angiotensin I: The precursor to angiotensin II, converted by angiotensin-converting enzyme (ACE).

Comparison:

Angiotensin II: Unlike angiotensin (1-5), angiotensin II primarily causes vasoconstriction and increases blood pressure.

Angiotensin (1-7): Both angiotensin (1-5) and angiotensin (1-7) have vasodilatory effects, but they act through different receptors and pathways.

Angiotensin I: Angiotensin (1-5) is a downstream product of angiotensin I and has distinct biological activities.

Angiotensin (1-5) is unique in its ability to activate the angiotensin II type 2 receptor, leading to beneficial cardiovascular effects, which sets it apart from other angiotensin peptides .

生物活性

Angiotensin (1-5) [Ang-(1-5)] is a pentapeptide derived from the renin-angiotensin system (RAS), specifically a metabolite of angiotensin (1-7) [Ang-(1-7)]. This compound has garnered significant attention due to its biological activities, particularly in cardiovascular physiology and pathology. This article aims to provide a comprehensive overview of the biological activity of Ang-(1-5), including its mechanisms of action, effects on various physiological systems, and potential therapeutic applications.

Ang-(1-5) primarily exerts its effects through interactions with specific receptors in the RAS. The following key mechanisms have been identified:

- Receptor Interaction : Ang-(1-5) acts as an agonist for the angiotensin II type 2 receptor (AT2R) and the Mas receptor, which are implicated in vasodilation and cardioprotection. Research has shown that Ang-(1-5) induces nitric oxide (NO) release from endothelial cells, promoting vasodilation and reducing blood pressure .

- Signaling Pathways : The signaling pathway activated by Ang-(1-5) involves the phosphatidylinositol 3-kinase (PI3K)-Akt-nitric oxide synthase (NOS) pathway. This pathway is crucial for mediating the effects of Ang-(1-5) on atrial natriuretic peptide (ANP) secretion, which plays a role in cardiovascular homeostasis .

Biological Effects

Ang-(1-5) has been shown to have several biological effects relevant to cardiovascular health:

- Vasodilation : Studies indicate that Ang-(1-5) induces relaxation of preconstricted arteries, including human renal and mouse mesenteric arteries. This effect is significantly reduced in AT2R knockout models, confirming the receptor's role in mediating these actions .

- Blood Pressure Regulation : In normotensive mice, administration of Ang-(1-5) resulted in a decrease in blood pressure. This hypotensive effect is more potent than that observed with traditional AT2R agonists, suggesting a unique therapeutic potential for Ang-(1-5) .

Comparative Pharmacological Activity

The pharmacological profile of Ang-(1-5) can be compared with other angiotensin peptides such as Ang-(1-7). The following table summarizes key findings from various studies:

| Peptide | Receptor Interaction | Primary Effects | Mechanisms |

|---|---|---|---|

| Angiotensin (1-5) | AT2R, Mas | Vasodilation, ANP secretion | PI3K-Akt-NOS pathway |

| Angiotensin (1-7) | Mas | Cardioprotection, vasodilation | ACE inhibition, bradykinin potentiation |

| Angiotensin II | AT1R | Vasoconstriction, hypertension | Activation of RAS pathways |

Case Studies and Research Findings

Several studies have highlighted the biological significance of Ang-(1-5):

- Endothelial Function : A study demonstrated that Ang-(1-5) enhances endothelial NO release via eNOS phosphorylation at specific sites, indicating its role in promoting endothelial function and vascular health .

- Cardiovascular Protection : Research has shown that Ang-(1-5) stimulates ANP secretion in isolated atrial tissues. This effect is mediated through Mas receptor activation and is attenuated by specific receptor antagonists, underscoring its cardioprotective properties .

- Potential Therapeutic Applications : Given its vasodilatory and cardioprotective effects, Ang-(1-5) may have therapeutic applications in conditions such as hypertension and heart failure. Ongoing research aims to explore its efficacy in clinical settings .

特性

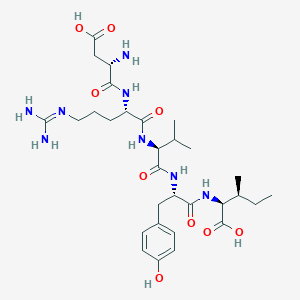

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34)/t16-,19-,20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPBVMCAVNABKX-GXYVSGTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Angiotensin (1-5)?

A1: Angiotensin (1-5) functions as a potent endogenous agonist of the Angiotensin AT2-receptor (AT2R). [, , ] This binding interaction triggers a cascade of downstream effects, particularly within the cardiovascular system.

Q2: How does Angiotensin (1-5) differ from Angiotensin II in its interaction with the renin-angiotensin system (RAS)?

A2: Angiotensin (1-5) exerts effects primarily through the AT2R, often opposing the actions of Angiotensin II, which acts primarily through the AT1 receptor. [] This makes Angiotensin (1-5) a key player in the "protective arm" of the RAS, counterbalancing the vasoconstrictive and pro-inflammatory effects of the classical ACE-Angiotensin II-AT1R axis. [, , , ]

Q3: Can you elaborate on the vasodilatory effects of Angiotensin (1-5) and its underlying mechanisms?

A3: Angiotensin (1-5) promotes vasodilation, primarily through AT2R-mediated activation of endothelial nitric oxide synthase (eNOS). [, ] This leads to increased nitric oxide (NO) production in endothelial cells, relaxing vascular smooth muscle and lowering blood pressure. [, ] Studies have demonstrated Angiotensin (1-5)-induced relaxation in both mouse mesenteric and human renal arteries. []

Q4: What is the role of Angiotensin (1-5) in the context of ACE inhibitors?

A4: Angiotensin-converting enzyme (ACE) inhibitors, commonly used to treat hypertension, can increase Angiotensin (1-5) levels. [] This is because ACE is responsible for converting Angiotensin (1-7) to Angiotensin (1-5). By inhibiting ACE, these drugs shift the balance towards the protective arm of the RAS. [, ]

Q5: Are there any studies demonstrating a potential therapeutic benefit of Angiotensin (1-5) in specific diseases?

A5: While direct clinical trials focusing on Angiotensin (1-5) are limited, research suggests its potential benefits in cardiovascular diseases. Animal models have shown that Angiotensin (1-5), acting via the Mas receptor, can exert cardio-protective effects against ischemia-reperfusion injury. [] Further research is necessary to explore its therapeutic applications in humans.

Q6: What insights have been gained from phosphoproteomic studies on Angiotensin (1-5) signaling?

A6: Quantitative phosphoproteomics has provided a deeper understanding of Angiotensin (1-5) signaling. Research indicates that it modifies the phosphorylation status of numerous proteins involved in vital cellular processes like cell cycle regulation and endothelial function. [, , , ]

Q7: Does Angiotensin (1-5) interact with the mTOR signaling pathway?

A7: Yes, studies suggest that Angiotensin (1-5) inhibits the mTOR signaling pathway in endothelial cells. [, ] This inhibition has been linked to anti-senescence mechanisms, highlighting a potential role of Angiotensin (1-5) in protecting against age-related vascular dysfunction. []

Q8: What are the implications of the structural characteristics of Angiotensin (1-5) for its binding to the AT2R?

A8: In silico modeling studies have revealed that Angiotensin (1-5) can bind to the AT2R in distinct conformations. Interestingly, one of its preferred binding modes differs significantly from how the first five amino acids within Angiotensin II interact with the AT2R. [] This suggests a unique mode of action and highlights the complexity of ligand-receptor interactions within the RAS.

Q9: What analytical techniques are commonly used to study Angiotensin (1-5)?

A9: Mass spectrometry-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are widely employed for the accurate quantification of Angiotensin (1-5) and other angiotensin peptides in biological samples. [, , , ] These methods offer high sensitivity and specificity, allowing researchers to investigate the complex interplay of RAS components.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。